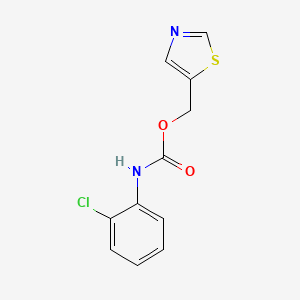

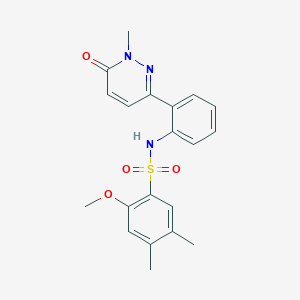

![molecular formula C21H22ClN3O3S B2564222 3-(3-Chlorophenyl)-8-((4-ethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189481-30-8](/img/structure/B2564222.png)

3-(3-Chlorophenyl)-8-((4-ethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(3-Chlorophenyl)-8-((4-ethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one" is a sulfur-containing azaspiro[4,5]trienone, which is a class of compounds that have garnered interest due to their potential biological importance. These compounds are characterized by a spirocyclic structure that includes a trienone moiety and a sulfonyl group, which can impart various chemical properties and reactivities .

Synthesis Analysis

The synthesis of sulfur-containing azaspiro[4,5]trienones, such as the compound , can be achieved through a visible-light-induced method. This approach is metal-free and utilizes visible light as an energy source, which is both safe and eco-friendly. Organic dyes like Eosin Y and Na2-Eosin Y serve as photocatalysts in the difunctionalization of alkynes with sulfinic acids or thiols at room temperature, leading to the formation of these compounds in moderate to good yields .

Another synthetic route involves a metal-free oxidative spirocyclization of arylpropiolamides with sulfonylhydrazides. This process is performed in a tandem manner, including sequential sulfonylation of alkynes, ipso-carbocyclization, dearomatization, hydration, and oxidation. This method provides an efficient approach to synthesize various sulfonated azaspiro[4,5]trienones .

Molecular Structure Analysis

The molecular structure of "3-(3-Chlorophenyl)-8-((4-ethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one" includes a spirocyclic core, which is a defining feature of azaspiro[4,5]trienones. The presence of a sulfonyl group attached to the spirocyclic framework is crucial for the compound's reactivity and potential interactions with biological targets. The chlorophenyl and ethylphenyl groups likely contribute to the compound's overall electronic properties and may influence its reactivity and binding affinity to various receptors or enzymes .

Chemical Reactions Analysis

The chemical reactivity of azaspiro[4,5]trienones is influenced by the presence of the sulfonyl group and the spirocyclic structure. The sulfonyl group can participate in various chemical reactions, including sulfonylation, which is a key step in the synthesis of these compounds. The spirocyclic trienone core may undergo reactions typical of conjugated enones, such as nucleophilic addition or cycloaddition reactions. The specific reactivity patterns of "3-(3-Chlorophenyl)-8-((4-ethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one" would need to be explored further through experimental studies .

Physical and Chemical Properties Analysis

While the provided papers do not detail the physical and chemical properties of the specific compound "3-(3-Chlorophenyl)-8-((4-ethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one," we can infer that its properties are likely to include moderate solubility in organic solvents due to the presence of both polar (sulfonyl group) and nonpolar (phenyl groups) regions. The compound's stability, melting point, and boiling point would be influenced by the rigidity of the spirocyclic structure and the electronic effects of the substituents. These properties are essential for determining the compound's suitability for use in various applications, including medicinal chemistry .

Applications De Recherche Scientifique

Antibacterial and Antifungal Properties

Compounds incorporating diphenyl sulfone moieties and triazole derivatives have been explored for their potential antibacterial effects. For example, new S-alkylated 1,2,4-triazoles incorporating diphenyl sulfone moieties have shown promising antibacterial activity, underscoring the potential of such structures in developing new antimicrobial agents (Bărbuceanu et al., 2009).

Material Science Applications

Research has also delved into the use of triazole derivatives in material science, particularly for coating and modification of surfaces to confer antimicrobial properties. N-Halamine-coated cotton, for instance, showcases how triazole derivatives can be applied to textiles to enhance their functionality against bacterial pathogens, highlighting the versatility of these compounds beyond pharmaceutical applications (Ren et al., 2009).

Pharmaceutical Research

In pharmaceutical research, sulfonyl-containing triazole derivatives have been synthesized and evaluated for their pharmacological activities, including antimicrobial properties. This underscores the potential of integrating sulfonyl and triazole groups into compounds for drug development, pointing towards a promising avenue for synthesizing new therapeutic agents (Rao et al., 2014).

Green Chemistry and Catalysis

The synthesis of sulfur-containing azaspiro trienones via visible-light-enabled spirocyclization of alkynes represents an innovative approach in green chemistry, leveraging the sulfonyl functional group for eco-friendly and efficient chemical transformations (Wei et al., 2017).

Diabetes Treatment Research

S-substituted derivatives of 1,2,4-triazol-3-thiol have been identified as potential drug candidates for treating type II diabetes, illustrating the therapeutic applications of triazole derivatives in addressing chronic conditions beyond infectious diseases (ur-Rehman et al., 2018).

Safety And Hazards

This would involve a discussion of any known safety hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.

Orientations Futures

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.

Propriétés

IUPAC Name |

3-(3-chlorophenyl)-8-(4-ethylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O3S/c1-2-15-6-8-18(9-7-15)29(27,28)25-12-10-21(11-13-25)23-19(20(26)24-21)16-4-3-5-17(22)14-16/h3-9,14H,2,10-13H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQONCSSNRXQKLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chlorophenyl)-8-((4-ethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

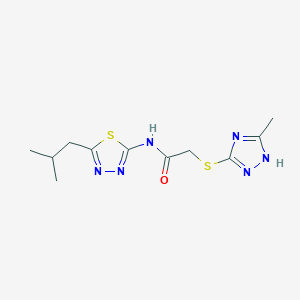

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2564142.png)

![(3-Amino-4,5-dichlorophenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone;dihydrochloride](/img/structure/B2564143.png)

![N-(3-isopropylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2564147.png)

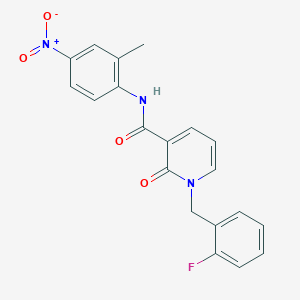

![N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2564148.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2564151.png)

![N-(3-(dimethylamino)propyl)-4-isopropoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2564156.png)

![N-(2-chloro-4-fluorophenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2564162.png)